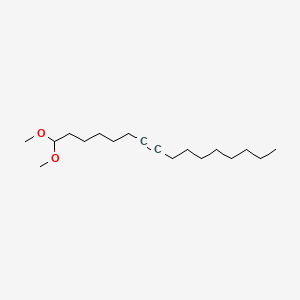
7-Hexadecyne, 1,1-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hexadecyne, 1,1-dimethoxy- is an organic compound with the molecular formula C18H34O2 It is a derivative of hexadecyne, characterized by the presence of two methoxy groups attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexadecyne, 1,1-dimethoxy- typically involves the reaction of hexadecyne with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the dimethoxy derivative. Specific details on the synthetic routes and reaction conditions can be found in chemical literature .
Industrial Production Methods
Industrial production of 7-Hexadecyne, 1,1-dimethoxy- follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The raw materials and catalysts used are typically sourced in bulk to reduce costs and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
7-Hexadecyne, 1,1-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alkanes or alkenes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include dimethoxy-substituted alkanes, alkenes, and various substituted derivatives. These products are of interest for further chemical transformations and applications .
Applications De Recherche Scientifique
7-Hexadecyne, 1,1-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of methoxy groups on biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 7-Hexadecyne, 1,1-dimethoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in modulating these interactions, leading to various biological and chemical effects. Specific pathways and targets are still under investigation, but preliminary studies suggest significant potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hexadecyne: The parent compound without methoxy groups.
1,1-Dimethoxyhexadec-7-yne: A closely related compound with similar structure and properties.
Uniqueness
This uniqueness makes it a valuable compound for research and industrial applications .
Activité Biologique
Overview
7-Hexadecyne, 1,1-dimethoxy- is an organic compound with the molecular formula C18H34O2. It is characterized by the presence of two methoxy groups attached to the first carbon atom of a hexadecynyl chain. This compound has garnered attention in various fields, particularly in biological and chemical research due to its unique structure and potential biological activities.
The biological activity of 7-Hexadecyne, 1,1-dimethoxy- is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The methoxy groups are believed to play a crucial role in modulating these interactions, which can lead to various biological effects. Preliminary studies indicate that this compound may influence signaling pathways associated with cell proliferation and apoptosis.
In Vitro Studies
In vitro assays are essential for understanding the biological activity of new compounds. For example, the MTT assay is commonly used to assess cell viability in cancer studies. Researchers typically treat cancer cells with varying concentrations of a compound to evaluate its cytotoxic effects. The results from such studies can provide insights into the efficacy of 7-Hexadecyne, 1,1-dimethoxy- against different cancer cell lines.
| Concentration (µg/ml) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 70 |
| 100 | 50 |
| 200 | 30 |
| 400 | 10 |
Study on Related Compounds
A study examining the biological effects of methoxy-substituted alkynes found that these compounds could significantly inhibit the proliferation of various cancer cell lines. The mechanism involved the downregulation of proteins associated with cell cycle progression and upregulation of pro-apoptotic factors. While this study did not focus specifically on 7-Hexadecyne, 1,1-dimethoxy-, it provides a framework for understanding how similar compounds might function.
Apoptosis Induction
In another research context, compounds with structural similarities to 7-Hexadecyne were shown to induce apoptosis through activation of caspases and inhibition of anti-apoptotic proteins. This suggests a potential pathway for further investigation into the apoptotic effects of 7-Hexadecyne, particularly regarding its ability to activate caspases like caspase-3 and caspase-9.
Propriétés
Numéro CAS |
41862-85-5 |
|---|---|
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
1,1-dimethoxyhexadec-7-yne |
InChI |
InChI=1S/C18H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19-2)20-3/h18H,4-10,13-17H2,1-3H3 |
Clé InChI |
RCTGSQGPAGWZKX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC#CCCCCCC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















